N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylbenzamide
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Overview
Description
N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylbenzamide is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzofuran core, which is a fused aromatic ring system, and is substituted with various functional groups that contribute to its unique chemical properties.
Preparation Methods
The synthesis of N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of 3,4-dimethoxybenzoyl chloride: This is achieved by reacting 3,4-dimethoxybenzoic acid with thionyl chloride under reflux conditions.
Synthesis of the benzofuran core: The benzofuran core can be synthesized through a cyclization reaction involving appropriate precursors.
Coupling reaction: The benzofuran core is then coupled with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired product.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using automated and scalable processes.
Chemical Reactions Analysis
N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylbenzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, analgesic, and antimicrobial activities.
Biological Studies: It is used in various biological assays to investigate its effects on cellular processes and pathways.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylbenzamide can be compared with other benzamide derivatives, such as:
3,4-dimethoxybenzamide: This compound lacks the benzofuran core and has different biological activities.
N-benzyl-2-(3,4-dimethoxybenzoyl)hydrazinecarbothioamide: This compound has a hydrazinecarbothioamide group instead of the benzofuran core, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the benzofuran core, which contribute to its distinct chemical reactivity and biological activities.
Properties
Molecular Formula |
C26H23NO5 |
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Molecular Weight |
429.5 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylbenzamide |
InChI |
InChI=1S/C26H23NO5/c1-15-7-5-6-8-19(15)26(29)27-18-10-11-20-16(2)25(32-22(20)14-18)24(28)17-9-12-21(30-3)23(13-17)31-4/h5-14H,1-4H3,(H,27,29) |
InChI Key |
YKUJPCSBUWMVLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)C(=C(O3)C(=O)C4=CC(=C(C=C4)OC)OC)C |
Origin of Product |
United States |
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